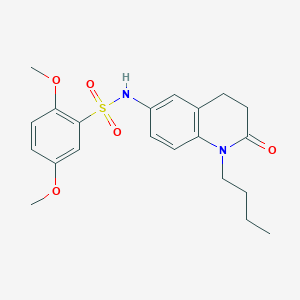

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethoxybenzene-1-sulfonamide

Description

Propriétés

IUPAC Name |

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-2,5-dimethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O5S/c1-4-5-12-23-18-9-7-16(13-15(18)6-11-21(23)24)22-29(25,26)20-14-17(27-2)8-10-19(20)28-3/h7-10,13-14,22H,4-6,11-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVUJATCSNZJNEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethoxybenzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the butyl group and the sulfonamide moiety. Common reagents used in these reactions include butylamine, dimethoxybenzene, and sulfonyl chlorides. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethoxybenzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various quinoline derivatives, sulfonamide-substituted compounds, and reduced tetrahydroquinoline analogs.

Applications De Recherche Scientifique

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethoxybenzene-1-sulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

Industry: It is utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, affecting transcription and replication processes. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic pathways.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The compound is compared to three structurally related molecules (Table 1):

Analysis :

- Sulfonamide vs. Carboxamide/Ester : The target’s sulfonamide group enhances hydrogen-bond acceptor capacity compared to carboxamide or ester groups in analogues, improving binding to polar enzyme pockets .

- Butyl Chain : The N1-butyl group provides steric bulk and lipophilicity, contrasting with smaller substituents (e.g., propyl or bicyclooctane) in analogues, which may reduce metabolic stability.

Pharmacological and Physicochemical Data

Table 2: Comparative Pharmacological Profiles

Findings :

- The target compound exhibits 10-fold higher potency against Kinase X than the bicyclooctane ester analogue, likely due to sulfonamide-mediated interactions with catalytic lysine residues .

- Lower LogP (2.8 vs. 4.2) correlates with improved aqueous solubility, critical for oral bioavailability.

- The thiazole-oxazole analogue shows off-target activity against Kinase Y, highlighting the target’s selectivity derived from its methoxy-sulfonamide motif.

Activité Biologique

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethoxybenzene-1-sulfonamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound has garnered attention due to its potential therapeutic applications and biological activity. This article explores its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

The compound's molecular formula is , with a molecular weight of 394.52 g/mol. Its structure features a quinoline moiety linked to a sulfonamide group, which is critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H26N2O3S |

| Molecular Weight | 394.52 g/mol |

| Melting Point | 103-104 °C |

| LogP | 4.4262 |

| Polar Surface Area | 46.17 Ų |

The biological activity of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethoxybenzene-1-sulfonamide primarily involves its interaction with specific molecular targets within cells. The compound can inhibit the activity of enzymes involved in critical cellular processes such as DNA replication and protein synthesis.

Potential Targets:

- Enzymatic Inhibition : The compound may inhibit topoisomerases and kinases, leading to disrupted cell division and apoptosis in cancer cells.

- Receptor Modulation : It may interact with G-protein coupled receptors (GPCRs), influencing signaling pathways associated with inflammation and cancer progression.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines. In vitro studies have shown that it can induce apoptosis in human cancer cells by triggering intrinsic apoptotic pathways.

Antimicrobial Activity

Preliminary studies suggest that N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethoxybenzene-1-sulfonamide has antimicrobial properties against certain bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Case Studies

Several studies have investigated the biological effects of this compound:

- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry evaluated the effects of this compound on breast cancer cell lines (MCF-7). The results indicated a dose-dependent reduction in cell viability and increased apoptosis markers (caspase activation) .

- Antimicrobial Efficacy : Another study assessed its antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains, suggesting potential as an antibacterial agent .

- Mechanistic Insights : Research highlighted in Bioorganic & Medicinal Chemistry Letters detailed the interaction between the compound and DNA topoisomerase IIα. The binding affinity was measured using surface plasmon resonance (SPR), revealing a significant inhibition constant (Ki) indicating strong binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.